![molecular formula C19H23N7O2 B5623386 2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5623386.png)
2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heterocyclic compounds, particularly those incorporating pyrazole and pyrazine moieties, are of significant interest due to their wide range of biological activities. The synthesis of these compounds often involves multi-step reactions, starting from simple precursors to yield complex structures with potential biological applications.
Synthesis Analysis
The synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, involves reactions like condensation and cyclization. For example, novel pyrazolo[1,5-a]pyrimidine and isoxazole derivatives have been synthesized from enaminones, showcasing the versatility of starting materials and reaction pathways in accessing diverse heterocyclic frameworks (Al-Omran & El-Khair, 2005).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and MS, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been characterized, revealing the importance of structural analysis in understanding the properties of these compounds (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[(2-indazol-1-ylacetyl)amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-23(2)19(28)24-7-8-25-16(12-24)9-15(22-25)11-20-18(27)13-26-17-6-4-3-5-14(17)10-21-26/h3-6,9-10H,7-8,11-13H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYYUEIYSXJQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CN3C4=CC=CC=C4C=N3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.